molecular formula C8H9F2NO B178262 2-Amino-1-(2,5-difluorophenyl)ethanol CAS No. 133562-31-9

2-Amino-1-(2,5-difluorophenyl)ethanol

Cat. No.: B178262
CAS No.: 133562-31-9
M. Wt: 173.16 g/mol
InChI Key: UDCMGTBJSZKHID-UHFFFAOYSA-N
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Description

Significance of Fluorinated Amino Alcohols in Contemporary Chemical Research

Fluorinated amino alcohols are a class of organic compounds that have garnered considerable attention in modern chemical research, primarily due to the unique properties that the fluorine atom imparts to a molecule. nih.govnih.gov The introduction of fluorine can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.comresearchgate.net These modifications are highly desirable in drug discovery and development, as they can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov For instance, the strategic placement of fluorine atoms can block metabolic pathways, thereby increasing the half-life of a drug in the body. nbinno.com Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially enhancing its interaction with target enzymes or receptors. nih.gov This has led to the incorporation of fluorinated amino acids and their derivatives into a wide range of therapeutic agents, including those for cancer and neurological disorders. nih.gov

Overview of the Chemical Class of Aminophenylethanol Derivatives

Aminophenylethanol derivatives are a well-established class of compounds with a broad spectrum of biological activities. The core structure, characterized by a phenyl ring attached to an ethanolamine (B43304) side chain, is a privileged scaffold in medicinal chemistry. This structural motif is found in numerous naturally occurring and synthetic compounds with diverse pharmacological applications. The synthesis of these derivatives is a topic of significant interest, with various methods being developed to achieve high yields and enantioselectivity. taylorfrancis.comacs.orgnih.gov The versatility of the aminophenylethanol core allows for a wide range of structural modifications, enabling the fine-tuning of their biological activity.

Research Trajectory and Scientific Interest in 2-Amino-1-(2,5-difluorophenyl)ethanol

The scientific interest in this compound, and particularly its enantiomeric form (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride, has been significantly driven by its potential application in neuroscience research. Specifically, it has been investigated as a potential precursor for the development of Positron Emission Tomography (PET) tracers for imaging the dopamine (B1211576) transporter (DAT) in the brain. Alterations in DAT levels are associated with several neurological and psychiatric disorders, making it an important target for diagnostic imaging. The difluorophenyl moiety is of particular interest for the development of ¹⁸F-labeled radiotracers, which are widely used in PET imaging due to the favorable decay properties of the fluorine-18 (B77423) isotope. nih.govmdpi.com The ability to non-invasively quantify DAT in the living brain would be a valuable tool for the diagnosis and monitoring of these conditions, as well as for the development of new therapeutic interventions.

Chemical and Physical Properties

Below are some of the known properties of this compound and its related salts.

Table 1: Compound Identifiers

Compound NameCAS NumberMolecular Formula
This compoundNot AvailableC₈H₉F₂NO
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochlorideNot AvailableC₈H₁₀ClF₂NO
2-amino-1-(2,5-dimethoxyphenyl)ethanol3600-87-1C₁₀H₁₅NO₃
2-Amino-1-(2-fluorophenyl)ethanolNot AvailableC₈H₁₀FNO
2-Amino-1-phenylethanol (B123470)7544-33-4C₈H₁₁NO

Table 2: Physical Properties

Compound NamePropertyValue
2-amino-1-(2,5-dimethoxyphenyl)ethanolMolecular Weight197.23 g/mol
2-amino-1-(2,5-dimethoxyphenyl)ethanolFormSolid
2-Amino-1-phenylethanolMolecular Weight137.18 g/mol
2-Amino-1-phenylethanolMelting Point56-58 °C
2-Amino-1-phenylethanolBoiling Point153-156 °C/15 mmHg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(2,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCMGTBJSZKHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 1 2,5 Difluorophenyl Ethanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This process involves breaking down the complex structure into smaller, more manageable fragments through a series of "disconnections."

For 2-Amino-1-(2,5-difluorophenyl)ethanol, a primary disconnection occurs at the carbon-nitrogen bond of the amino group and the carbon-oxygen bond of the hydroxyl group. This approach identifies a key precursor, a substituted acetophenone (B1666503), specifically 2',5'-Difluoroacetophenone. sigmaaldrich.com This ketone contains the necessary carbon skeleton and the difluorophenyl group. Another critical precursor is a source for the two-carbon aminoethanol side chain.

The retrosynthetic strategy for aminophenylethanol scaffolds often involves disconnecting the molecule next to the nitrogen atom, leading to an aromatic ketone or aldehyde and a nucleophilic amine source. amazonaws.com In the case of this compound, the key disconnection points are the C-N bond and the C-C bond adjacent to the phenyl ring.

A crucial step in the synthesis is the formation of the carbon-carbon bond that attaches the two-carbon side chain to the difluorophenyl ring. One common method involves the reaction of an organometallic reagent derived from a difluorobenzene derivative with a suitable electrophile containing the two-carbon unit.

Alternatively, starting from a pre-formed acetophenone like 2',5'-difluoroacetophenone, the synthetic challenge shifts to the introduction of the amino group at the alpha-position. sigmaaldrich.comcalpaclab.com This can be achieved through various methods, including the formation of an α-haloketone followed by nucleophilic substitution with an amine source.

Established Synthetic Routes for Aminophenylethanol Scaffolds

The synthesis of aminophenylethanol derivatives is a well-established area of organic chemistry, with several reliable methods available. google.com These routes often involve the reduction of carbonyl and nitro groups as key steps.

A common and effective strategy for synthesizing β-amino alcohols is the reduction of α-amino ketones. This approach allows for the stereoselective formation of the alcohol, which is often critical for the biological activity of the final compound.

The reduction of a ketone, such as a derivative of 2',5'-difluoroacetophenone, is a key step in forming the ethanolamine (B43304) side chain. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this purpose due to its selectivity and mild reaction conditions. For instance, the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol involves the reduction of the corresponding nitroethanol precursor with sodium borohydride in ethanol (B145695) at low temperatures, achieving a high yield. chemicalbook.com This method is applicable to a wide range of substituted acetophenones.

PrecursorReducing AgentSolventConditionsProductYield
1-(2,5-dimethoxyphenyl)-2-nitroethanolSodium borohydrideEthanol-10°C, 2h2-Amino-1-(2,5-dimethoxyphenyl)ethanol83%

This table illustrates a typical reduction of a nitroethanol precursor to an amino alcohol using sodium borohydride. chemicalbook.com

Catalytic hydrogenation is a powerful and clean method for the reduction of nitro groups to amines. nih.govchemrxiv.org This reaction is highly efficient and often proceeds with high chemoselectivity, meaning it can reduce a nitro group without affecting other functional groups in the molecule. nih.govchemrxiv.org Various catalysts can be employed, including palladium on carbon (Pd/C) and platinum-based catalysts. chemicalbook.comgoogle.com

The process typically involves reacting the nitro-containing substrate with hydrogen gas in the presence of a catalyst. nih.gov This method is particularly useful for preparing anilines from nitroarenes and can be applied to the synthesis of aminophenylethanol derivatives from the corresponding nitrophenyl precursors. researchgate.net Recent advancements have focused on developing more sustainable and selective catalytic systems, including biocatalysts. nih.govchemrxiv.org

Substrate TypeCatalyst SystemKey Features
NitroarenesCarbon-supported NiFe hydrogenaseHigh conversion, mild aqueous conditions, high functional group tolerance. nih.govchemrxiv.org
NitrobenzenePt and Ni on all-silicon mesoporous molecular sievesGood stability, recyclable, yields over 75%. google.com

This table summarizes different catalytic systems used for the hydrogenation of nitro compounds to amines.

Introduction of the Amino Functionality

The incorporation of the amino group is a pivotal step in the synthesis of this compound. This can be achieved through direct methods or by the chemical transformation of other functional groups like nitriles and nitro compounds.

Direct Amination Approaches (e.g., Reaction with Ammonia)

Direct amination involves the introduction of the amino group in a single conceptual step, often by reacting a suitable precursor with an ammonia (B1221849) equivalent. A common strategy is the aminolysis of an epoxide. This classical approach involves the ring-opening of a corresponding epoxide, 2-(2,5-difluorophenyl)oxirane, with an amine. researchgate.net The reaction creates the vicinal amino alcohol structure inherent to the target molecule. researchgate.net

Another direct method involves the reaction of an α-haloketone, such as 1-(2,5-difluorophenyl)-2-bromoethanone, with an ammonia source like hexamine. google.com The hexamine serves as a protected form of ammonia, which reacts with the electrophilic carbon adjacent to the carbonyl group. A subsequent hydrolysis step then liberates the primary amine, yielding the aminoketone, which can then be reduced to the final amino alcohol product. A patent for a similar compound, (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide (B32628) monohydrochloride, details a process where 1-(2,5-dimethoxyphenyl)-2-bromoethanone is reacted with hexamine in a tetrahydrofuran (B95107) and water solvent system to produce the intermediate amino ethanone. google.com

More advanced direct amination techniques include molybdenum-catalyzed allylic amination, which provides a practical way to form carbon-nitrogen bonds. researchgate.net Although applied to different substrates, the principles of using a metal catalyst to facilitate the direct addition of an amine are relevant. researchgate.net

Transformation of Nitrile and Nitro Derivatives

An alternative and widely used strategy is the reduction of a nitrile or nitro group at the appropriate position. These functional groups can be introduced and subsequently converted to the desired amine.

The reduction of a β-ketonitrile is a key method. For instance, a (4S)-4-amino-5-phenyl-3-oxo-pentanenitrile derivative can be synthesized by condensing an N,N-dibenzyl-β-phenylalanine ester with an acetonitrile (B52724) carbanion. google.com This keto nitrile can then be reduced to form the corresponding amino alcohol. A one-pot method for synthesizing β-amino alcohols has been developed based on the reduction of a nitrile or amide functional group using a reductant like sodium bis(2-methoxyethoxy)aluminum hydride. nih.gov

Similarly, the reduction of a nitro group offers a reliable route. The synthesis often begins with a nitrated precursor, such as 1-(2,5-difluorophenyl)-2-nitroethanol. This intermediate can be reduced to the target amino alcohol. A common reducing agent for this transformation is sodium borohydride, often used in a solvent like ethanol at low temperatures. chemicalbook.com For the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, the corresponding nitroethanol precursor was reduced with sodium borohydride at -10 °C, resulting in an 83% yield after recrystallization. chemicalbook.com Another powerful reducing agent for nitro groups is hydrazine (B178648) hydrate, often used with a catalyst. google.com The reduction of 2-amino-5-nitrophenol (B90527) derivatives is noted as a pathway to useful industrial intermediates. google.com

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. While specific MCRs for this compound are not extensively documented in the provided context, analogous reactions highlight their potential. The Strecker and Bucherer-Bergs reactions are classic MCRs that produce α-amino nitriles and hydantoins, respectively, which are precursors to amino acids and their derivatives. nih.gov For example, the Strecker reaction begins with the condensation of a carbonyl compound with ammonia to form an imine, which is then attacked by a cyanide source to yield an α-amino nitrile. nih.gov More contemporary examples, such as the Ugi reaction, have been employed to synthesize complex pharmaceutical ingredients, demonstrating the power of MCRs in building molecular diversity efficiently. acs.orgresearchgate.net

Methodological Considerations in Synthesis

Beyond the core reaction pathways, the practical synthesis of this compound requires careful consideration of reaction conditions and the challenges associated with scaling up production.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is paramount in chemical synthesis. This requires systematic optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.

In a study on molybdenum-catalyzed allylic amination, researchers found that the combination of a specific catalyst (Mo(CO)₆) and a phenyl-substituted phenanthroline ligand in ethanol at 60°C gave the best results, achieving a 92% yield with complete regioselectivity. researchgate.net The choice of solvent was found to be critical, with efficiency decreasing significantly in solvents like THF, CH₂Cl₂, and CH₃CN. researchgate.net The catalyst loading was also optimized; decreasing the catalyst amount from 5 mol% to 2.5 mol% led to a drop in yield from 92% to 68%. researchgate.net

The table below summarizes the optimization of solvent and ligand for a Molybdenum-catalyzed amination reaction, illustrating the impact of reaction conditions on product yield. researchgate.net

EntryLigandSolventTemperature (°C)Yield (%)
1Phenyl-substituted phenanthrolineEthanol6092
21,10-phenanthrolineEthanol6088
13Phenyl-substituted phenanthrolineTHF60<10
14Phenyl-substituted phenanthrolineH₂O6032
15Phenyl-substituted phenanthrolineEthanol/H₂O6052

Similarly, in the reduction of a nitro group using hydrazine hydrate, the reaction temperature is maintained between 0 and 100 °C for a period of 0.5 to 20 hours to ensure a stable and high yield. google.com

Challenges in Industrial Scale Production and Purity

Translating a laboratory-scale synthesis to an industrial process presents significant challenges. These include cost-effectiveness, process safety, waste management, and achieving high purity on a large scale. While some methods provide excellent yields in the lab, they may not be economically viable for mass production. nih.gov For example, a one-pot method for β-amino alcohol synthesis was noted to provide products in only moderate yields, which could be a drawback for industrial application. nih.gov

Purification is a critical step to meet the stringent requirements for pharmaceutical intermediates. A common final purification step is recrystallization, which is used to remove impurities and isolate the product with high purity. chemicalbook.com In the synthesis of a related aminoethanol, the crude product was purified by recrystallization to achieve a final HPLC purity of 98.4%. chemicalbook.com Processes are often designed specifically to be "cost effective" and produce "good yield," indicating that economic viability and efficiency are primary industrial challenges. google.com The development of synthetic routes that are both efficient and economically viable, such as using inexpensive and readily available raw materials, is a key goal for industrial production. google.com

Reactivity of the Primary Amino Group

The primary amino group (-NH₂) in this compound is a key center of nucleophilicity, readily participating in reactions with electrophilic species. nih.gov This reactivity is fundamental to many of its potential synthetic applications.

Nucleophilic Substitution Reactions with Electrophiles

The lone pair of electrons on the nitrogen atom of the primary amino group makes it an effective nucleophile, capable of attacking electron-deficient centers. docbrown.info This characteristic allows it to participate in nucleophilic substitution reactions with a variety of electrophiles. nih.gov

In a typical Sₙ2 reaction, the amino group of this compound would attack an electrophilic carbon atom, leading to the displacement of a leaving group. researchgate.net The general mechanism for such a reaction involves the concerted formation of a new carbon-nitrogen bond and the cleavage of the bond to the leaving group. nih.gov

Electrophile (R-X)ProductReaction Conditions
Alkyl Halide (e.g., CH₃I)N-alkylated amineAprotic solvent (e.g., DMF, CH₃CN), optional non-nucleophilic base
Epoxideβ-amino alcoholProtic solvent (e.g., EtOH, H₂O)
α,β-Unsaturated Carbonylβ-amino carbonylMichael addition conditions
This table presents expected nucleophilic substitution reactions based on the general reactivity of primary amines. Specific experimental data for this compound was not found in the provided search results.

Amide Formation and Other Acylation Reactions

One of the most significant reactions of primary amines is their acylation to form amides. urfu.ru This transformation is crucial in peptide synthesis and the preparation of many pharmaceuticals. The reaction of this compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride, would yield the corresponding N-acylated derivative.

The mechanism of acylation with an acyl chloride involves a nucleophilic addition-elimination pathway. chemguide.co.ukchemistrystudent.com The amino group attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. chemguide.co.uklibretexts.org A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct. chemistrystudent.comchemistrysteps.com

Acylating AgentProductTypical Conditions
Acetyl ChlorideN-(1-(2,5-difluorophenyl)-2-hydroxyethyl)acetamideAprotic solvent (e.g., CH₂Cl₂), base (e.g., pyridine)
Acetic AnhydrideN-(1-(2,5-difluorophenyl)-2-hydroxyethyl)acetamideNeat or in a solvent, optional catalyst (e.g., DMAP)
Carboxylic Acid + Coupling Agent (e.g., DCC)N-Acyl-2-amino-1-(2,5-difluorophenyl)ethanolAnhydrous aprotic solvent (e.g., DMF)
This table illustrates representative amide formation reactions. While these are standard transformations for primary amines, specific examples for this compound were not available in the search results.

Reactivity of the Secondary Alcohol Group

The secondary alcohol (-CHOH) group in this compound can undergo oxidation to a ketone and can be derivatized to protect it or to introduce further functionality.

Oxidation Reactions to Ketones or Aldehydes

The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-1-(2,5-difluorophenyl)ethanone (B7846243). A variety of oxidizing agents can be employed for this transformation. Milder reagents are generally preferred to avoid over-oxidation or side reactions involving the amino group.

Pyridinium chlorochromate (PCC) is a common reagent used for the oxidation of secondary alcohols to ketones. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous solvent like dichloromethane. youtube.com The mechanism of PCC oxidation involves the formation of a chromate ester, followed by an elimination reaction to yield the ketone. masterorganicchemistry.com Other reagents such as those used in Swern or Dess-Martin oxidations could also be applicable.

Oxidizing AgentProductCommon Solvent
Pyridinium Chlorochromate (PCC)2-Amino-1-(2,5-difluorophenyl)ethanoneDichloromethane (CH₂Cl₂)
Dess-Martin Periodinane2-Amino-1-(2,5-difluorophenyl)ethanoneDichloromethane (CH₂Cl₂)
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N)2-Amino-1-(2,5-difluorophenyl)ethanoneDichloromethane (CH₂Cl₂)
This table provides examples of common methods for the oxidation of secondary alcohols. The application of these methods to this compound is based on general principles of organic chemistry.

Derivatization for Protection or Further Functionalization

The secondary alcohol can be derivatized to form ethers or esters, which can serve as protecting groups or as handles for further chemical modification. Protecting groups are often necessary in multi-step syntheses to prevent the alcohol from reacting with reagents intended for other parts of the molecule. youtube.com

Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS), which are stable under a variety of conditions but can be selectively removed. The formation of a silyl ether typically involves reacting the alcohol with a silyl chloride in the presence of a base like imidazole.

Esterification, through reaction with an acyl chloride or carboxylic anhydride, is another common derivatization. This can be used for protection or to introduce a new functional group. ntu.ac.uk

Derivatizing ReagentProtected/Derivatized ProductTypical Conditions
tert-Butyldimethylsilyl chloride (TBDMSCl)2-Amino-1-(2,5-difluorophenyl)-1-(tert-butyldimethylsilyloxy)ethaneAprotic solvent (e.g., DMF), imidazole
Benzoyl Chloride2-Amino-1-(2,5-difluorophenyl)ethyl benzoateAprotic solvent (e.g., CH₂Cl₂), pyridine
Acetic Anhydride2-Amino-1-(2,5-difluorophenyl)ethyl acetatePyridine or DMAP catalyst
This table outlines common derivatization strategies for secondary alcohols. The specific application to this compound is based on established chemical principles.

Chemistry of the 2,5-Difluorophenyl Moiety

The 2,5-difluorophenyl group influences the reactivity of the molecule and can itself be a site for chemical modification. The fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. google.com

Electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to be slower on the 2,5-difluorophenyl ring compared to benzene. masterorganicchemistry.com The fluorine atoms are ortho, para-directing, but their deactivating effect is dominant. google.com Therefore, forcing conditions would likely be required for such reactions to proceed. For instance, nitration would typically require a mixture of concentrated nitric and sulfuric acids. masterorganicchemistry.comsapub.org

Conversely, the electron-withdrawing nature of the fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions activated by the fluorine atoms. googleapis.com A strong nucleophile could potentially displace one of the fluorine atoms, especially if there are additional activating groups on the ring. masterorganicchemistry.com

Reaction TypeReagentsExpected Major Product(s)
Electrophilic NitrationHNO₃, H₂SO₄Nitrated derivative (position depends on directing effects)
Nucleophilic Aromatic SubstitutionNaOCH₃, heatMethoxy-substituted derivative (displacement of a fluorine atom)
This table presents potential reactions of the 2,5-difluorophenyl ring. The outcomes are predicted based on the known electronic effects of fluorine substituents on aromatic rings.

An in-depth analysis of the chemical behavior of this compound reveals a complex interplay of its constituent functional groups and the electronic effects of its fluorine-substituted aromatic ring. This article explores the reaction chemistry, potential for aromatic substitution, intramolecular rearrangements, and degradation pathways of this specific compound.

Stereochemistry and Chiral Synthesis of 2 Amino 1 2,5 Difluorophenyl Ethanol Enantiomers

Stereoisomeric Importance within the Amino Alcohol Class

Chiral 1,2-amino alcohols are fundamental structural motifs present in a wide array of biologically active compounds, including natural products and synthetic drugs. nih.govnih.gov Their biological and chemical properties are often intrinsically linked to their specific stereochemistry. nih.gov The spatial arrangement of the amino and hydroxyl groups can lead to significant differences in pharmacological activity between enantiomers. nih.gov In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. researchgate.net

The importance of chirality is not limited to the final active molecule; it is also a crucial consideration in asymmetric synthesis where chiral amino alcohols are employed as auxiliaries, ligands for metal-catalyzed reactions, or organocatalysts. nih.govnih.gov The specific configuration of the amino alcohol dictates the stereochemical outcome of the reactions they facilitate.

Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure 2-Amino-1-(2,5-difluorophenyl)ethanol is a key challenge addressed through various asymmetric synthetic methods. These approaches aim to produce a single enantiomer, avoiding the need for resolving a racemic mixture.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to the high chemo-, regio-, and enantioselectivities of enzymes. researchgate.net Microorganisms and their isolated enzymes are increasingly utilized for the production of single-enantiomer drug intermediates. researchgate.net

The enantioselective reduction of a prochiral ketone precursor is a common strategy for producing chiral alcohols. Various microorganisms are screened for their ability to stereoselectively reduce the ketone to the desired alcohol enantiomer. For instance, studies on the reduction of related fluorinated ketones have demonstrated that different microbial strains can yield either the (R)- or (S)-alcohol. nih.gov While specific data on Lodderomyces and Pilimelia with 2-amino-1-(2,5-difluorophenyl)ethanone (B7846243) is not detailed in the provided results, the principle of using such microorganisms for the stereoselective reduction of aminoketone precursors is a well-established biocatalytic method. nih.govresearchgate.net

In some biocatalytic processes, a racemic mixture of the amino alcohol can be used, where one enantiomer is selectively transformed or utilized by the microorganism, allowing for the separation of the unreacted, enantiomerically enriched counterpart. While specific examples for this compound with Rhodosporidium and Comamonas are not available in the search results, this method of kinetic resolution is a recognized strategy in biocatalysis.

The use of chiral catalysts in synthetic chemistry provides another avenue to enantiomerically pure compounds. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones has proven to be a highly effective method for producing a variety of chiral 1,2-amino alcohols with excellent enantioselectivities and high yields. nih.gov This method has been successfully applied to the synthesis of several pharmaceutical drugs containing the chiral 1,2-amino alcohol functionality. nih.gov Chiral phosphoric acids have also been used as catalysts in cascade reactions to create chiral fused polycyclic compounds with high enantioselectivity. nih.gov

Table 1: Asymmetric Synthesis Approaches

Methodology Description Key Features
Biocatalytic Reduction Use of microorganisms or enzymes to reduce a prochiral ketone to a specific alcohol enantiomer. High enantioselectivity, mild reaction conditions.

| Chiral Catalysis | Employment of a chiral catalyst to direct the stereochemical outcome of a reaction. | High efficiency and enantioselectivity. |

Biocatalytic Approaches for Enantioselective Production

Chiral Resolution Techniques for Enantiomer Separation

When a racemic mixture of this compound is produced, chiral resolution techniques are necessary to separate the two enantiomers. A common method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization. google.com After separation, the desired enantiomer of the amino alcohol is liberated from its salt. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analytical and preparative separation of enantiomers, utilizing a chiral stationary phase to differentiate between the two mirror-image molecules. nih.gov

Table 2: Chiral Resolution Methods

Technique Principle Application
Fractional Crystallization Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by crystallization. Preparative scale separation of enantiomers. google.com

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation. | Analytical and preparative scale separation. nih.gov |

Diastereomeric Salt Formation and Fractional Crystallization

The resolution of racemic this compound via diastereomeric salt formation is a classical and industrially viable method. This technique relies on the reaction of the racemic amino alcohol, which is a base, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts.

(±)-2-Amino-1-(2,5-difluorophenyl)ethanol + (+)-Chiral Acid → [(+)-Amine·(+)-Acid] + [(-)-Amine·(+)-Acid]

These resulting diastereomeric salts have different physicochemical properties, such as solubility in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution under specific conditions of solvent, temperature, and concentration, while the other remains dissolved in the mother liquor.

The selection of an appropriate chiral resolving agent and a suitable solvent system is crucial for a successful resolution. Common chiral acids used as resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. The efficiency of the resolution is dependent on the degree of difference in the solubility of the diastereomeric salts.

While specific experimental data for the resolution of this compound is not extensively documented in publicly available literature, the general principles of this method are widely applied to structurally similar amino alcohols. The table below illustrates hypothetical data for a typical diastereomeric salt resolution process.

Table 1: Illustrative Data for Diastereomeric Salt Resolution This table presents hypothetical data for the resolution of a racemic amino alcohol to demonstrate the principles of the technique.

StepParameterValue
1. Salt Formation Racemic Amino Alcohol Input100 g
Chiral Resolving Agent (e.g., (+)-Tartaric Acid)81 g (1.0 eq)
Solvent (e.g., Methanol/Water)500 mL
2. Crystallization Crystallization Temperature4 °C
Crystallization Time24 h
3. Separation Mass of Crystalline Diastereomeric Salt75 g
Enantiomeric Excess of Crystalline Salt>95%
4. Liberation TreatmentAqueous NaOH
Yield of Desired Enantiomer~40 g (~80% of theoretical)
Optical Purity of Desired Enantiomer>98% ee

Chromatographic Resolution Methods (e.g., Chiral HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), offer a powerful and versatile alternative for the separation of the enantiomers of this compound. Chiral HPLC can be used for both analytical purposes, to determine the enantiomeric purity of a sample, and for preparative separations to isolate the individual enantiomers.

In chiral HPLC, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP due to the formation of transient diastereomeric complexes. These differing interactions lead to different retention times for each enantiomer, allowing for their separation.

The choice of the chiral stationary phase is critical for achieving successful enantioseparation. For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are often effective. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is optimized to achieve the best balance between resolution and analysis time.

While specific chiral HPLC methods for this compound are not widely published, methods for analogous fluorinated phenyl-ethanolamines have been developed. nih.gov For instance, the separation of halogen-substituted 3-phenyl-3-heteroarylpropylamines has been achieved using cyclodextrin-based chiral selectors. nih.gov Furthermore, the resolution of vicinal amino alcohols has been successfully performed using Chiralpak® IA columns. nih.gov

The following table provides a hypothetical example of chiral HPLC conditions that could be adapted for the analytical separation of the enantiomers of this compound.

Table 2: Representative Chiral HPLC Method Parameters This table presents hypothetical parameters for the chiral HPLC separation of a fluorinated amino alcohol.

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 25 °C
Injection Volume 10 µL
Retention Time (R-enantiomer) ~8.5 min
Retention Time (S-enantiomer) ~10.2 min
Resolution (Rs) > 2.0

Theoretical and Computational Chemistry Studies on 2 Amino 1 2,5 Difluorophenyl Ethanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key electronic properties that govern the molecule's reactivity and interactions. For 2-Amino-1-(2,5-difluorophenyl)ethanol, methods like Density Functional Theory (DFT) are particularly useful for providing a balance between computational cost and accuracy.

Analysis of Molecular Orbitals (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog. The HOMO is likely localized on the electron-rich amino group and the phenyl ring, while the LUMO is expected to be distributed over the aromatic ring. Theoretical calculations, for instance using DFT with a B3LYP functional and a 6-311++G(d,p) basis set, would provide quantitative values for these orbitals. A smaller HOMO-LUMO gap often correlates with higher chemical reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability.
ELUMO-0.25Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability.
Energy Gap (ΔE)5.60ELUMO - EHOMO, an indicator of molecular stability and reactivity.

Note: These values are illustrative and represent plausible outcomes from a DFT calculation.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function, particularly in a biological context. Conformational analysis of this compound involves studying the molecule's energy as a function of the rotation around its single bonds. The key rotatable bonds are the Cα-Cβ bond in the ethanolamine (B43304) side chain and the C-C bond connecting the chiral benzylic carbon to the phenyl ring.

A potential energy surface scan would reveal the most stable conformations (energy minima). It is anticipated that conformations allowing for an intramolecular hydrogen bond between the amino group's lone pair or hydrogen and the hydroxyl group would be among the most stable. Steric hindrance between the bulky difluorophenyl group and the aminoethanol side chain will also significantly influence the conformational landscape, defining the energy barriers between different conformers.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (H2N-C-C-OH)Relative Energy (kcal/mol)Key Feature
Anti-periplanar~180°1.2Extended conformation, minimized steric clash.
Syn-clinal (gauche)~60°0.0Most stable, likely stabilized by an intramolecular hydrogen bond.
Anti-clinal~120°2.5Higher energy due to steric repulsion.

Note: The values presented are hypothetical, based on typical findings for similar small molecules.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface is expected to show significant negative potential (typically colored red or yellow) around the electronegative fluorine atoms, the oxygen atom of the hydroxyl group, and the nitrogen atom of the amino group. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the amino and hydroxyl groups, making them primary sites for hydrogen bond donation. This mapping provides a visual guide to how the molecule will interact with other polar molecules or biological targets.

Molecular Modeling and Simulation

While quantum mechanics provides a static picture of electronic properties, molecular modeling and simulation techniques are employed to understand the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of a molecule. By simulating the movements of atoms over time, MD can explore the conformational space of this compound in a solvated environment, mimicking physiological conditions.

An MD simulation would reveal the flexibility of different parts of the molecule, the stability of intramolecular hydrogen bonds, and the interactions with surrounding solvent molecules (e.g., water). The simulation trajectory can be analyzed to determine the population of different conformers and the timescale of transitions between them, providing a more realistic picture of the molecule's behavior than static conformational analysis alone.

Table 3: Typical Parameters for a Molecular Dynamics Simulation

ParameterValue/SettingPurpose
Force FieldOPLS-AA or CHARMMDefines the potential energy function for the system.
Solvent ModelTIP3P or SPC/EExplicitly models water molecules.
System Size~5000 atomsMolecule plus solvent in a periodic box.
Simulation Time100 nsDuration of the simulation to ensure adequate sampling.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature300 KApproximates physiological temperature.

Ligand-Target Interaction Prediction through Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. Given the structural similarity of this compound to known adrenergic agonists, a plausible hypothetical target for docking studies would be the β2-adrenergic receptor.

The docking process involves placing the ligand in various orientations and conformations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The results can predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. For this molecule, the amino and hydroxyl groups would be expected to form crucial hydrogen bonds with polar residues like Aspartate and Serine in the receptor's active site, while the difluorophenyl ring could engage in aromatic or hydrophobic interactions.

Table 4: Hypothetical Docking Results for this compound with β2-Adrenergic Receptor

ParameterResultDescription
Binding Affinity-8.5 kcal/molA theoretical estimation of the binding free energy.
Key H-Bonding ResiduesAsp 113, Ser 204, Asn 312Amino acid residues predicted to form hydrogen bonds with the ligand.
Key Aromatic InteractionPhe 290Phenylalanine residue potentially involved in a pi-pi stacking interaction with the difluorophenyl ring.

Note: These results are purely hypothetical and serve to illustrate the type of information obtained from a docking study.

Prediction and Interpretation of Spectroscopic Data

Theoretical and computational chemistry provides powerful methodologies for the prediction and interpretation of spectroscopic data for this compound. These computational approaches are instrumental in elucidating the structural and electronic properties of the molecule, which are directly related to its spectroscopic signatures. By simulating spectra, researchers can gain insights that complement and aid in the interpretation of experimental results.

A primary application of these theoretical methods is in the prediction of vibrational spectra, including infrared (IR) and Raman spectroscopy. Using quantum chemical calculations, it is possible to determine the vibrational frequencies and intensities of the normal modes of this compound. This information is crucial for assigning specific absorption bands in experimental IR spectra to the corresponding molecular vibrations, such as the stretching and bending of C-H, N-H, O-H, and C-F bonds.

Furthermore, computational methods are extensively used to predict Nuclear Magnetic Resonance (NMR) parameters. The chemical shifts of ¹H and ¹³C nuclei, as well as spin-spin coupling constants, can be calculated with a high degree of accuracy. These theoretical predictions are invaluable for the assignment of complex NMR spectra, helping to confirm the connectivity and stereochemistry of this compound.

The electronic properties and UV-Vis absorption spectra can also be investigated using computational techniques. Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can help to understand the nature of the electronic transitions, often involving the π-system of the difluorophenyl ring.

Spectroscopic DataPredicted InformationDetails
Vibrational Spectroscopy (IR, Raman) Vibrational FrequenciesPredictions aid in the assignment of bands for O-H, N-H, and C-F stretching and bending modes.
Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)Calculations assist in assigning signals to specific protons and carbon atoms in the molecule.
UV-Vis Spectroscopy Electronic TransitionsTheoretical spectra help identify and characterize the π → π* transitions of the aromatic ring.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.

For instance, in the synthesis of this compound, a common route involves the reduction of a ketone precursor. Computational studies can model this reduction process, providing insights into the stereoselectivity of the reaction. By calculating the energies of the different transition states leading to various stereoisomers, it is possible to predict and explain why one particular stereoisomer is formed preferentially. These calculations often consider the role of the reducing agent and the solvent in directing the stereochemical outcome.

Moreover, computational methods can be employed to investigate the reactivity of this compound in subsequent chemical transformations. By modeling the reaction with various reagents, it is possible to predict the likely products and understand the underlying electronic and steric factors that govern the reaction's course. This predictive capability is invaluable for designing new synthetic routes and for understanding the chemical stability and reactivity of the compound.

The insights gained from these computational studies are crucial for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve the yield and selectivity of the desired product. By providing a molecular-level understanding of the reaction mechanism, computational chemistry complements experimental studies and accelerates the development of efficient and sustainable chemical processes.

Reaction AspectComputational InsightSignificance
Stereoselectivity in Synthesis Modeling of transition state energies for different stereoisomeric pathways.Explains and predicts the formation of the desired stereoisomer.
Reactivity Prediction Simulation of reactions with various reagents to determine favorable pathways.Guides the design of new synthetic transformations.
Optimization of Reaction Conditions Calculation of the effect of solvent and catalysts on reaction barriers.Enables the rational optimization of experimental conditions for improved yield and selectivity.

Applications in Chemical Synthesis and As Synthetic Intermediates

Role as a Versatile Building Block in Organic Synthesis

2-Amino-1-(2,5-difluorophenyl)ethanol serves as a fundamental building block in organic synthesis due to the reactivity of its functional groups. smolecule.com The presence of both an amino and a hydroxyl group allows for a variety of chemical transformations. The amino group can act as a nucleophile, participating in reactions such as N-alkylation, N-acylation, and the formation of imines and sulfonamides. The hydroxyl group can undergo O-alkylation, esterification, and oxidation to the corresponding ketone.

The difluorophenyl group also influences the reactivity and properties of the molecule. The fluorine atoms are strongly electron-withdrawing, which can affect the acidity of the hydroxyl group and the basicity of the amino group. Furthermore, the fluorine atoms can participate in specific interactions, such as hydrogen bonding and dipole-dipole interactions, which can be important in directing the stereochemical outcome of reactions and in the binding of the final products to biological targets. The chiral nature of this compound is particularly significant, as it allows for the synthesis of enantiomerically pure compounds, a critical requirement for many modern pharmaceuticals. researchgate.net

The synthetic utility of this compound is further demonstrated by its use in the construction of heterocyclic systems and as a chiral auxiliary to control the stereochemistry of new stereocenters introduced during a synthesis. The strategic placement of the amino and hydroxyl groups on adjacent carbons provides a 1,2-amino alcohol motif, which is a common structural feature in many biologically active molecules and natural products. diva-portal.org

Intermediate for the Synthesis of Pharmaceutically Significant Compounds

The primary application of this compound is as a key intermediate in the synthesis of pharmaceutically active compounds. smolecule.comamericanelements.com Its structure is a common scaffold found in a variety of drug candidates and approved medicines. The difluorophenyl moiety is often incorporated into drug molecules to enhance their metabolic stability, improve their binding affinity to target proteins, and increase their bioavailability.

The synthesis of these pharmaceutical compounds often involves the modification of the amino and hydroxyl groups of the this compound backbone. For instance, the amino group can be elaborated into more complex side chains, and the hydroxyl group can be used to link the molecule to other fragments or to modulate its solubility and pharmacokinetic properties. smolecule.com

Precursor for Ligands Targeting Neurotransmitter Systems

This compound is a valuable precursor for the synthesis of ligands that target various neurotransmitter systems in the central nervous system. smolecule.com The structural similarity of this compound to endogenous neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576) allows for the design and synthesis of potent and selective modulators of their respective receptors and transporters.

Compounds derived from this intermediate have shown potential in the development of novel antidepressants and neuroprotective agents. smolecule.com The difluorophenyl group can play a crucial role in the interaction of these ligands with their biological targets, often leading to improved potency and selectivity compared to their non-fluorinated analogs. nih.gov

Synthetic Intermediate for Adrenergic Receptor Modulators

A significant application of this compound is in the synthesis of modulators of adrenergic receptors. These receptors are involved in a wide range of physiological processes, and their modulation is a key strategy for the treatment of various cardiovascular and respiratory diseases. The 1,2-amino alcohol structure is a classic pharmacophore for beta-adrenergic receptor agonists and antagonists. acs.org

The synthesis of these modulators often involves the reaction of the amino group of this compound with a suitable electrophile to introduce the desired side chain that determines the compound's activity at the different subtypes of adrenergic receptors. The stereochemistry of the hydroxyl group is often critical for high-affinity binding to the receptor.

Utilization in the Development of Chemical Probes and Research Tools

Beyond its direct application in drug development, this compound is also utilized in the creation of chemical probes and research tools. smolecule.com These specialized molecules are essential for studying biological processes and for validating new drug targets. The ability to introduce fluorine atoms into these probes via this intermediate is particularly advantageous for certain analytical techniques.

For example, the incorporation of fluorine-19 (the naturally abundant isotope of fluorine) allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding of the probe to its target protein. This technique can provide valuable information about the binding mode and the conformational changes that occur upon binding. Furthermore, the introduction of a radioactive isotope of fluorine, such as fluorine-18 (B77423), can enable the use of Positron Emission Tomography (PET) imaging to visualize the distribution of the target protein in living organisms.

Advanced Analytical Techniques in Characterization of 2 Amino 1 2,5 Difluorophenyl Ethanol

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in the analysis of 2-Amino-1-(2,5-difluorophenyl)ethanol, offering detailed insights into its molecular framework and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing information on the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring environments. Key signals include those for the aromatic protons, the methine proton adjacent to the hydroxyl and amino groups, and the methylene (B1212753) protons of the ethanolamine (B43304) side chain. The chemical shifts and coupling patterns are characteristic of the compound's structure.

¹⁹F NMR: Fluorine-19 NMR is particularly important for fluorinated compounds like this compound. biophysics.orgnih.gov It provides direct information about the fluorine atoms, including their chemical environment and coupling to neighboring protons and carbons. biophysics.orgnih.gov The ¹⁹F NMR spectrum will show distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, and their chemical shifts and coupling constants are sensitive to the molecular structure and conformation. scholaris.ca This technique is also valuable for assessing the purity of the compound with respect to other fluorinated isomers.

Table 1: Representative NMR Data for Phenyl-Substituted Amino Alcohols (Note: Specific data for this compound may vary based on solvent and experimental conditions. The following table provides illustrative data based on similar structures.)

NucleusChemical Shift (ppm) RangeMultiplicity / Coupling ConstantsAssignment
¹H NMR 7.0 - 7.5mAromatic protons
4.5 - 5.0mCH-OH
2.8 - 3.2mCH₂-NH₂
¹³C NMR 155 - 165 (d, JC-F)dC-F
110 - 130mAromatic C-H
65 - 75sCH-OH
45 - 55sCH₂-NH₂
¹⁹F NMR -110 to -130mAromatic C-F

This table is for illustrative purposes. Actual chemical shifts can vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. vscht.cz The IR spectrum will exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the primary amine, the C-H stretches of the aromatic ring and the aliphatic chain, and the C-F stretches of the difluorophenyl group. vscht.czchemguide.co.uk The presence and position of these bands confirm the presence of the key functional moieties within the molecule. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹) RangeIntensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
N-H Stretch (primary amine)3300 - 3500Medium, often two bands
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 3000Medium
C=C Stretch (aromatic)1450 - 1600Medium to Weak
C-O Stretch (alcohol)1050 - 1260Strong
C-F Stretch1100 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern. nist.gov The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound. rsc.org Fragmentation analysis provides further structural information by identifying the smaller, stable ions that are formed when the molecule breaks apart in the mass spectrometer. This pattern is often unique to the compound and can be used for its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. researchgate.net For this compound, the UV-Vis spectrum is dominated by absorptions due to the π-electron system of the difluorophenyl ring. The position and intensity of the absorption maxima can be influenced by the substitution pattern on the ring and the presence of the amino alcohol side chain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. This technique can also reveal information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and solid-state properties of the compound.

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the chemical purity of the compound. chemicalbook.com By using an appropriate stationary phase and mobile phase, it is possible to separate the target compound from any impurities or byproducts from the synthesis. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

Chiral HPLC: Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral HPLC, using a chiral stationary phase, can separate the two enantiomers, allowing for the determination of the enantiomeric excess (ee) of the desired enantiomer. nih.gov This is particularly important for pharmaceutical applications where often only one enantiomer possesses the desired biological activity.

Conclusion and Future Research Directions

Synthesis of Novel Analogs and Derivatives

A primary area for future research is the synthesis of novel analogs and derivatives of 2-Amino-1-(2,5-difluorophenyl)ethanol. Systematic structural modifications could lead to compounds with enhanced or entirely new functionalities. Key areas of exploration include:

Substitution on the Phenyl Ring: Introducing additional or alternative substituents on the 2,5-difluorophenyl ring could fine-tune the electronic properties and steric profile of the molecule. This could influence its interaction with biological targets.

Modification of the Amino Group: Derivatization of the amino group to form various amides, sulfonamides, or other functional groups can significantly alter the compound's solubility, and pharmacokinetic properties. smolecule.com For instance, reaction with carboxylic acids can yield amides, which are pivotal in drug development. smolecule.com

Chiral Resolution and Stereoselective Synthesis: Developing efficient methods for the synthesis of enantiomerically pure (R)- and (S)-isomers of this compound is crucial. bldpharm.com The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. nih.govgoogleapis.com

Introduction of Monoterpene Fragments: Exploring the synthesis of ester derivatives containing monoterpene fragments could lead to novel compounds with interesting biological activities, such as repellent or attractive properties for insects.

Exploration of Undiscovered Reaction Pathways

The current understanding of the reactivity of this compound is limited. Future research should focus on exploring its participation in a wider range of chemical transformations. This could include:

Catalytic Asymmetric Reactions: Investigating the use of this compound as a chiral ligand or catalyst in asymmetric synthesis could open up new applications in the production of other valuable chiral molecules.

Biocatalysis: Employing enzymes to perform stereoselective transformations on this compound or its precursors could offer an environmentally friendly and highly efficient synthetic route. researchgate.net

Oxidation and Reduction Reactions: A detailed study of the oxidation of the alcohol group to a ketone or aldehyde, and the reduction of the nitro group precursor under various conditions, would provide a more comprehensive understanding of its chemical behavior. smolecule.comgoogle.com

Refined Computational Approaches for Predictive Modeling

Computational chemistry can play a vital role in guiding the synthesis and evaluation of new analogs. Future efforts in this area should include:

Force Field Development: Developing and validating specific force field parameters for fluorinated amino alcohols within molecular dynamics simulation packages like AMBER would enable more accurate predictions of their conformational preferences and interactions with biological macromolecules. nih.govbiorxiv.orgbiorxiv.orgacs.org

Molecular Docking Studies: Performing molecular docking simulations with potential biological targets, such as enzymes and receptors, can help to predict the binding modes and affinities of new derivatives, thereby prioritizing the most promising candidates for synthesis. nih.gov

Quantum Mechanical Calculations: Utilizing quantum mechanical methods can provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs.

Expanding Applications as Intermediates in Emerging Fields

The role of this compound as a chemical intermediate is a key area for expansion. While its structural similarity to known pharmacologically active molecules suggests its potential in drug discovery, other fields could also benefit from its unique properties. smolecule.comdrugbank.commedchemexpress.com

Pharmaceuticals: Given that derivatives of 2-amino-1-phenylethanol (B123470) have shown promise as antidiabetic, anti-obesity, and antimalarial agents, as well as β2-adrenoceptor agonists, it is logical to explore the therapeutic potential of this compound derivatives in these areas. nih.govmedchemexpress.com

Materials Science: The incorporation of fluorinated building blocks can impart unique properties to polymers and other materials, such as increased thermal stability and altered surface properties. The potential of this compound in the synthesis of novel fluorinated materials remains to be explored.

Agrochemicals: The synthesis of novel derivatives could lead to the discovery of new pesticides or herbicides with improved efficacy and environmental profiles. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1-(2,5-difluorophenyl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible route involves reductive amination of 2,5-difluorophenylglyoxal with ammonia, followed by sodium borohydride reduction. Alternative methods may adapt protocols for structurally similar compounds, such as the Schiff base formation using 2,5-difluorobenzylamine (as in , where 2,5-difluorobenzylamine is refluxed with aldehydes). Solvent choice (e.g., ethanol or THF) and temperature control (reflux vs. room temperature) critically affect enantiomeric purity and yield .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F}-NMR to resolve fluorine substituent environments (δ ~ -110 to -150 ppm for aromatic F). 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm the ethanolamine backbone and aromatic substitution pattern.
  • X-ray Crystallography : Single crystals may be obtained via slow evaporation of ethanol/water mixtures, as demonstrated for related difluorophenyl compounds ().
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI+ ionization enable purity assessment and mass confirmation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability studies should include pH-dependent degradation assays (e.g., 1–13 pH range) and thermal analysis (TGA/DSC). Store at 2–8°C under inert atmosphere to prevent oxidation, analogous to storage guidelines for 2-amino-2-(4-fluorophenyl)ethanol ().

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for the chiral centers in this compound?

  • Methodological Answer : Chiral chromatography using amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases is effective for separating enantiomers. Alternatively, enzymatic resolution via lipase-catalyzed acetylation of the ethanolamine group could be explored, as seen in chiral separations of related amino alcohols ( ).

Q. What computational methods are suitable for predicting the biological activity or binding affinity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with fluorinated compound-binding enzymes (e.g., monoamine oxidases).
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects of fluorine substituents on reactivity ().
  • MD Simulations : Simulate solvation dynamics in water/DMSO mixtures to predict membrane permeability .

Q. How do metabolic pathways involving this compound compare to structurally related metabolites (e.g., 2-amino-1-(2,5-dimethoxyphenyl)ethanol)?

  • Methodological Answer : Use in vitro hepatocyte models or LC-MS/MS to identify phase I/II metabolites. Compare oxidative deamination (via MAO enzymes) and glucuronidation rates to dimethoxy analogs ( ). Fluorine substituents may reduce CYP450-mediated metabolism, as seen in fluorinated pharmaceuticals .

Q. How can contradictions in reported synthetic yields or spectral data be resolved?

  • Methodological Answer : Cross-validate data using orthogonal techniques:

  • Reproduce synthesis under inert conditions to rule out oxidation side products.
  • Compare experimental 19F^{19}\text{F}-NMR shifts with computed values (GIAO method).
  • Reanalyze conflicting HPLC traces with diode-array detection to confirm peak homogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.